Cas no 314742-23-9 (2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid)

2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid 化学的及び物理的性質
名前と識別子
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- 2-((4-Ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid
- 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]-propanoic acid
- 2-(4-ethyl-2-oxochromen-7-yl)oxypropanoic acid
- 2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid
-
- MDL: MFCD02080203
- インチ: InChI=1S/C14H14O5/c1-3-9-6-13(15)19-12-7-10(4-5-11(9)12)18-8(2)14(16)17/h4-8H,3H2,1-2H3,(H,16,17)
- InChIKey: VBUUPJHPJVEUIA-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O
計算された属性
- せいみつぶんしりょう: 262.08400
- どういたいしつりょう: 262.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.281
- ふってん: 462.4°C at 760 mmHg
- フラッシュポイント: 176.9°C
- 屈折率: 1.563
- PSA: 76.74000
- LogP: 2.20730
2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid セキュリティ情報
- 危険レベル:IRRITANT
2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB220193-1g |
2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, 95%; . |
314742-23-9 | 95% | 1g |
€137.20 | 2025-02-21 | |
Enamine | EN300-302695-10.0g |
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
314742-23-9 | 95.0% | 10.0g |
$866.0 | 2025-03-19 | |
TRC | B442605-50mg |
2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid |
314742-23-9 | 50mg |
$ 65.00 | 2022-06-01 | ||
TRC | B442605-100mg |
2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid |
314742-23-9 | 100mg |
$ 80.00 | 2022-06-01 | ||
Matrix Scientific | 064954-500mg |
2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]-propanoic acid |
314742-23-9 | 500mg |
$119.00 | 2023-09-10 | ||
Enamine | EN300-302695-0.05g |
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
314742-23-9 | 95.0% | 0.05g |
$37.0 | 2025-03-19 | |
Enamine | EN300-302695-0.1g |
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
314742-23-9 | 95.0% | 0.1g |
$55.0 | 2025-03-19 | |
1PlusChem | 1P00C68B-1g |
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
314742-23-9 | 95% | 1g |
$61.00 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367262-250mg |
2-((4-Ethyl-2-oxo-2h-chromen-7-yl)oxy)propanoic acid |
314742-23-9 | 95+% | 250mg |
¥604.00 | 2024-08-02 | |
abcr | AB220193-1 g |
2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid; 95% |
314742-23-9 | 1g |
€137.20 | 2023-06-22 |
2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid 関連文献
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
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-
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-
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-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acidに関する追加情報
Introduction to 2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid (CAS No. 314742-23-9)
2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid, identified by the chemical compound code CAS No. 314742-23-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the chromene class, a heterocyclic structure known for its diverse biological activities. The presence of an ethyl group at the 4-position and a propanoic acid moiety at the 7-position of the chromen ring system contributes to its unique chemical properties and potential applications.
The chromene scaffold, characterized by a benzopyranone core, is widely recognized for its role in various pharmacological contexts. Specifically, derivatives of chromene have been explored for their antimicrobial, anti-inflammatory, and antioxidant properties. The structural modification of chromene derivatives often enhances their biological efficacy and specificity, making them promising candidates for drug development. In the case of CAS No. 314742-23-9, the ethyl-substituted chromene ring interacts with the propanoic acid side chain, creating a molecule with potential dual functionality.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications influence the biological activity of chromene derivatives. Studies have demonstrated that the electron-deficient nature of the chromenone ring enhances interactions with biological targets, such as enzymes and receptors. The propanoic acid moiety in CAS No. 314742-23-9 may contribute to hydrogen bonding interactions, further modulating its pharmacokinetic profile.
The synthesis of 2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid involves multi-step organic reactions, typically starting from readily available precursors like resorcinol and diethyl oxalate. The introduction of the ethyl group at the 4-position and the formation of the ester linkage with propanoic acid require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have improved the efficiency of these synthetic routes.
One of the most compelling aspects of CAS No. 314742-23-9 is its potential as a building block for more complex pharmaceutical agents. Researchers have been exploring its utility in designing novel inhibitors targeting various disease pathways. For instance, modifications to the chromene core have shown promise in developing agents that modulate inflammatory responses by inhibiting key enzymes such as COX-2 or LOX. The ethyl group at position 4 may serve as a handle for further functionalization, allowing chemists to tailor the molecule’s properties for specific therapeutic applications.
In vitro studies have begun to uncover the mechanistic basis of action for this compound. Preliminary data suggest that 2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid exhibits inhibitory effects on certain enzymes associated with oxidative stress and inflammation. These findings align with the broader therapeutic potential of chromene derivatives in managing chronic inflammatory diseases and degenerative conditions. Additionally, its structural features may confer favorable solubility and bioavailability profiles, which are critical factors in drug development.
The role of natural product-inspired chemistry has also influenced the design of CAS No. 314742-23-9 analogs. By leveraging structural motifs found in bioactive natural products, researchers aim to enhance both potency and selectivity. Computational screening methods have accelerated this process by identifying promising candidates for experimental validation. The integration of machine learning models has further refined virtual screening protocols, enabling more targeted synthesis strategies.
From a regulatory perspective, compounds like CAS No. 314742-23-9 must undergo rigorous testing to assess their safety and efficacy before clinical application can be considered. Preclinical studies involving cell-based assays and animal models are essential to evaluate toxicity profiles and pharmacokinetic parameters. These studies provide critical insights into how the molecule behaves within living systems and guide subsequent clinical trial designs.
The future directions for research on 2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid include exploring its interactions with protein targets at a molecular level using techniques such as X-ray crystallography or NMR spectroscopy. Understanding these interactions can provide valuable insights into its mode of action and inform rational drug design modifications. Furthermore, investigating its metabolic stability and potential drug-drug interactions will be crucial steps toward translating preclinical findings into clinical reality.
The versatility of CAS No. 314742-23-9 as a chemical entity extends beyond pharmaceutical applications; it also holds promise in agrochemical research where chromene derivatives have been explored as plant growth regulators or pest control agents. The unique combination of functional groups in this molecule makes it a valuable scaffold for developing environmentally sustainable solutions.
In conclusion,CAS No. 314742-23-9, specifically referred to as 2-(4-Ethyl- 2 oxo - 2 H - chromen - 7 - yl oxypropanoic Acid, represents an intriguing compound with significant potential in medicinal chemistry and beyond. Its structural features, particularly the ethyl group at position 4 and the propanoic acid moiety, contribute to its unique chemical properties. Ongoing research aims to fully elucidate its biological significance and explore novel applications. As our understanding advances, compounds like this one are poised to make meaningful contributions across multiple scientific disciplines.
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